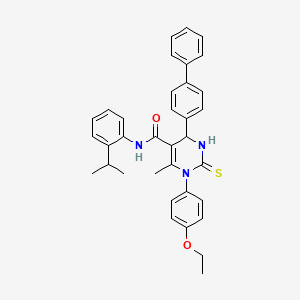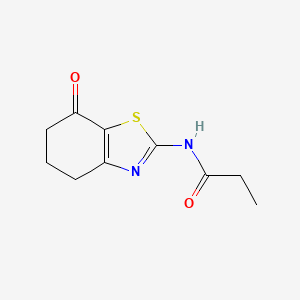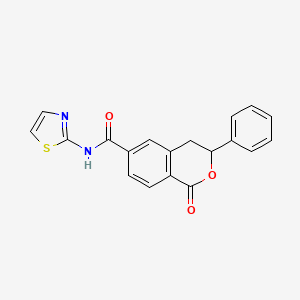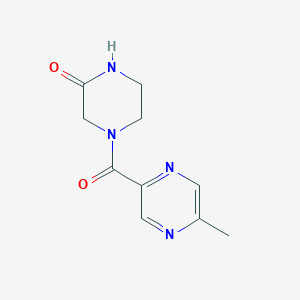![molecular formula C13H17N3O B7543380 N-[2-(dimethylamino)ethyl]-1H-indole-7-carboxamide](/img/structure/B7543380.png)
N-[2-(dimethylamino)ethyl]-1H-indole-7-carboxamide
Overview
Description
N-[2-(dimethylamino)ethyl]-1H-indole-7-carboxamide, also known as DMAC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has a unique structure that makes it an attractive candidate for research in areas such as drug discovery, neuroscience, and biochemistry. In
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)ethyl]-1H-indole-7-carboxamide is not fully understood, but it has been suggested that it may act by binding to certain receptors in the brain and modulating their activity. For example, this compound has been shown to bind to the sigma-1 receptor, which is involved in various cellular processes, including the regulation of ion channels and the modulation of neurotransmitter release. By binding to this receptor, this compound may alter its activity and produce its physiological effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, depending on the system being studied. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis, which is a programmed cell death mechanism. In the brain, this compound has been found to have anxiolytic and antidepressant effects, possibly by modulating the activity of certain neurotransmitter systems. This compound has also been shown to have effects on ion channels and the release of neurotransmitters, suggesting that it may have a broad range of physiological effects.
Advantages and Limitations for Lab Experiments
N-[2-(dimethylamino)ethyl]-1H-indole-7-carboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has a well-defined chemical structure, which makes it useful for studying the structure-activity relationships of various compounds. This compound is also relatively stable and can be stored for long periods of time without degradation. However, there are also limitations to using this compound in lab experiments. For example, it has been found to have low solubility in aqueous solutions, which may limit its use in certain assays. Additionally, this compound has been found to have low bioavailability, which may limit its use in animal studies.
Future Directions
There are several future directions for research on N-[2-(dimethylamino)ethyl]-1H-indole-7-carboxamide. One area of interest is the development of this compound-based anticancer drugs. Studies have shown that this compound has antitumor activity, but more research is needed to determine its efficacy and safety in humans. Another area of interest is the development of this compound-based drugs for the treatment of anxiety and depression. Studies have shown that this compound has anxiolytic and antidepressant effects, but more research is needed to determine its mechanism of action and potential side effects. Additionally, this compound may have potential applications in the study of protein function and the development of new tools for biochemistry research. Overall, this compound is a promising compound that has the potential to contribute to various scientific fields.
Scientific Research Applications
N-[2-(dimethylamino)ethyl]-1H-indole-7-carboxamide has been widely studied for its potential applications in various scientific fields. In drug discovery, this compound has been shown to have antitumor activity, making it a promising candidate for the development of anticancer drugs. In neuroscience, this compound has been found to have anxiolytic and antidepressant effects, and it has been suggested that it may be useful in the treatment of anxiety and depression. In biochemistry, this compound has been used as a probe to study the function of certain proteins, such as the sigma-1 receptor.
properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-1H-indole-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-16(2)9-8-15-13(17)11-5-3-4-10-6-7-14-12(10)11/h3-7,14H,8-9H2,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDKPNHSXUWEWQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C1=CC=CC2=C1NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N~1~-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}benzamide](/img/structure/B7543306.png)
![2-ethyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazole-3-carboxamide](/img/structure/B7543308.png)
![1-Cyclopropyl-3-[2-(dimethylamino)-2-phenylethyl]urea](/img/structure/B7543323.png)
![5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B7543336.png)
![Methyl 3-[(2-hydroxyphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B7543345.png)
![2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl[4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7543348.png)
![1-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]butan-1-one](/img/structure/B7543352.png)





![2-[(2,5-Dimethylphenyl)methylsulfonyl]pyridine](/img/structure/B7543421.png)